(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride
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Overview
Description
(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: is a chiral compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a trifluoromethyl group and an amine group, making it a valuable building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, starting from (3R,6R)-piperidin-3-ol. The hydroxyl group is first converted to a leaving group, followed by nucleophilic substitution with trifluoromethyl anion.
Reduction of Ketones: Another method involves the reduction of a suitable trifluoromethyl ketone precursor using a chiral reducing agent to obtain the desired piperidine derivative.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained.
Continuous Flow Chemistry: Continuous flow chemistry techniques are also employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler piperidine derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Simpler Piperidine Derivatives: Resulting from reduction reactions.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: is compared with similar compounds to highlight its uniqueness:
3-(Trifluoromethyl)piperidine: Similar structure but lacks the amine group.
3-Aminopiperidine: Similar amine group but lacks the trifluoromethyl group.
4-Aminopiperidine: Similar amine group but different ring structure.
These comparisons emphasize the unique combination of the trifluoromethyl group and the amine group in the compound, contributing to its distinct properties and applications.
Properties
IUPAC Name |
(3R,6R)-6-(trifluoromethyl)piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-2-1-4(10)3-11-5;;/h4-5,11H,1-3,10H2;2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHERRNFDNWYVTM-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1N)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1N)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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